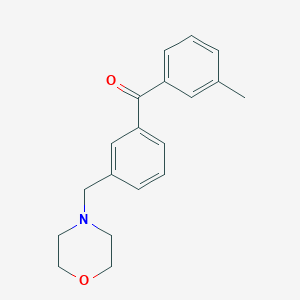

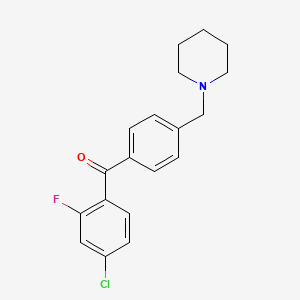

![molecular formula C9H6F3NO2 B1324911 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile CAS No. 952182-87-5](/img/structure/B1324911.png)

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

カタログ番号 B1324911

CAS番号:

952182-87-5

分子量: 217.14 g/mol

InChIキー: XTQXYXSBPWLFPL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, commonly referred to as TFPA, is an organic compound used in a variety of scientific research applications. It is a compound that has been studied extensively in the past decade due to its potential applications in the fields of chemistry, biochemistry, and physiology. The purpose of

科学的研究の応用

Inhibition of Brassinosteroid Biosynthesis

- Scientific Field : Plant Biochemistry

- Application Summary : This compound has been used in the synthesis of triazole derivatives, which act as potent inhibitors of brassinosteroid biosynthesis . Brassinosteroids are important phytohormones that affect many aspects of plant growth and development .

- Methods of Application : The specific method of application involves the synthesis of triazole derivatives based on the ketoconazole scaffold .

- Results or Outcomes : The introduction of these inhibitors can manipulate brassinosteroid levels in plant tissues . The 4-chlorophenyl analogue was found to be the most potent inhibitor of brassinosteroid biosynthesis with an IC50 value of approximately 0.12 ± 0.04 µM .

Electrochemical Synthesis of Polydithienylpyrroles

- Scientific Field : Polymer Chemistry

- Application Summary : The trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .

- Methods of Application : The compound is used in the electrochemical synthesis of polydithienylpyrroles .

- Results or Outcomes : The introduction of the trifluoromethoxy unit results in three different electrochromic behaviors in the resulting PTTPP film .

Electrochromic Devices

- Scientific Field : Material Science

- Application Summary : This compound has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) . These polymers are promising anodic materials for electrochromic devices .

- Methods of Application : The compound is used in the electrochemical synthesis of these polymers . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .

- Results or Outcomes : The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively . The highest η of the PTTPP electrode is 379.64 cm^2 C^−1 at 1050 nm .

High Transmittance Change and High Efficient Multi-Colored Electrochromic Polymers

- Scientific Field : Material Science

- Application Summary : This compound has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) . These polymers are promising anodic materials for electrochromic devices .

- Methods of Application : The compound is used in the electrochemical synthesis of these polymers . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .

- Results or Outcomes : Three ECDs based on PTTPP, P(TTPP-co-DTC), or P(TTPP-co-DTP) as anodic film and PProDOT-Et 2 as cathodic film were fabricated . PTTPP/PProDOT-Et 2 ECD showed high transmittance change (35.7% at 588 nm) and high η (890.96 cm 2 ·C −1 at 588 nm) . P(TTPP-co-DTC)/PProDOT-Et 2 and P(TTPP-co-DTP)/PProDOT-Et 2 ECDs showed high transmittance change, rapid response time, adequate open circuit memory, and good electrochemical redox stability .

特性

IUPAC Name |

2-[4-(trifluoromethoxy)phenoxy]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQXYXSBPWLFPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

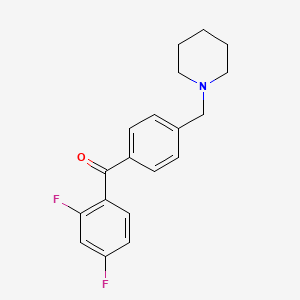

2,4-Difluoro-4'-piperidinomethyl benzophenone

898775-63-8

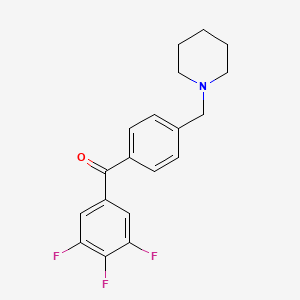

4'-Piperidinomethyl-3,4,5-trifluorobenzophenone

898775-69-4

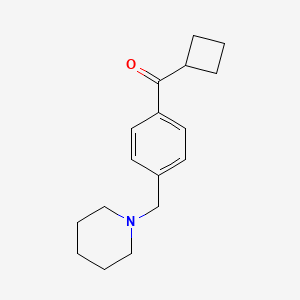

Cyclobutyl 4-(piperidinomethyl)phenyl ketone

898775-73-0

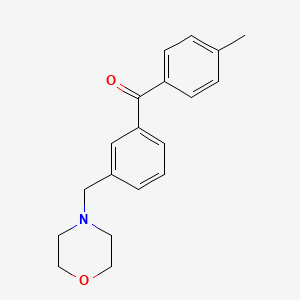

![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)

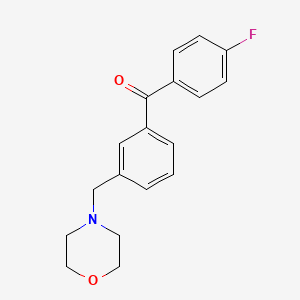

![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)

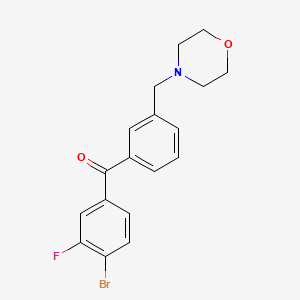

![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)

![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)

![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)

![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)